molecular formula C26H30N6O B14927238 1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927238
M. Wt: 442.6 g/mol
InChI Key: DXCWLRWXPNLLRZ-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles can substitute the functional groups in the compound under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, which share the core structure but differ in their substituents. These compounds can have different properties and applications, making each unique in its own right. For example, some derivatives may have enhanced biological activity or improved stability compared to others .

Properties

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H30N6O/c1-5-31-15-22(17(3)29-31)16(2)27-26(33)21-13-23(20-11-12-20)28-25-24(21)18(4)30-32(25)14-19-9-7-6-8-10-19/h6-10,13,15-16,20H,5,11-12,14H2,1-4H3,(H,27,33)

InChI Key

DXCWLRWXPNLLRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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